6-Mercaptopurine

Vue d'ensemble

Description

6-Mercaptopurine hydrate is a derivative of this compound, an antimetabolite antineoplastic agent with immunosuppressant properties. It interferes with nucleic acid synthesis by inhibiting purine metabolism and is used, usually in combination with other drugs, in the treatment of leukemia . The compound is known for its role in the treatment of acute lymphoblastic leukemia and other hematologic malignancies .

Mécanisme D'action

Target of Action

Mercaptopurine primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

Mercaptopurine is a purine analogue that competes with hypoxanthine and guanine for HGPRTase . It is converted into thioinosinic acid (TIMP) by the action of HGPRTase . This conversion disrupts the normal purine metabolism, leading to an inhibition of DNA and RNA synthesis .

Biochemical Pathways

Mercaptopurine interferes with the purine metabolism pathway . Some of it is converted into nucleotide derivatives of 6-thioguanine (6-TG) through the sequential actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase, converting TIMP to thioguanylic acid (TGMP) . This disruption affects the synthesis of nucleic acids, which are vital for cell replication and function .

Pharmacokinetics

The absorption of an oral dose of mercaptopurine in humans is incomplete and variable, averaging approximately 50% of the administered dose . The drug is metabolized by xanthine oxidase, and its elimination half-life ranges from 60 to 120 minutes . The half-life can be longer for its active metabolites . The primary route of excretion is through the kidneys .

Result of Action

The incorporation of mercaptopurine and its metabolites into DNA and RNA eventually inhibits their synthesis . This inhibition is specific to the S phase of the cell cycle . The disruption of nucleic acid synthesis leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of mercaptopurine. For instance, allopurinol, a drug used to manage hyperuricemia, can alter mercaptopurine metabolism to maximize the production of the active metabolite 6-TGN while reducing the hepatotoxic metabolite 6-MMPN . This alteration can enhance the efficacy of mercaptopurine and reduce its toxicity .

Applications De Recherche Scientifique

Overview

6-Mercaptopurine (6-MP) is an antimetabolite and immunosuppressant that interferes with purine metabolism, essential for DNA and RNA synthesis. It is primarily used in treating various types of leukemia and autoimmune diseases. Its mechanism involves competing with purine derivatives for key enzymes, leading to the inhibition of nucleic acid synthesis.

Clinical Applications

-

Cancer Treatment

- Acute Lymphoblastic Leukemia (ALL) : 6-MP is commonly used in combination with other chemotherapeutic agents like methotrexate for remission induction and maintenance therapy in ALL .

- Acute Promyelocytic Leukemia (APL) : It is also effective in treating APL, often as part of a multi-drug regimen .

- Chronic Granulocytic Leukemia : The compound is utilized in managing this type of blood cancer, contributing to overall treatment strategies .

- Autoimmune Diseases

- Other Indications

Pharmacokinetics

- Bioavailability : The oral bioavailability of 6-MP ranges from 5% to 37%, indicating significant inter-individual variability in absorption .

- Metabolism : It is metabolized predominantly by xanthine oxidase; thus, co-administration with xanthine oxidase inhibitors requires dose adjustments .

Case Studies

-

Childhood ALL Treatment :

A study indicated that administering 6-MP in the evening reduced relapse rates compared to morning doses in children with ALL. This suggests that timing may influence therapeutic outcomes . -

Hepatotoxicity Monitoring :

In patients receiving 6-MP for autoimmune conditions, close monitoring for liver function abnormalities is crucial due to potential hepatotoxicity associated with its use . -

Long-term Effects :

Reports have emerged linking long-term use of 6-MP with secondary malignancies such as acute myeloid leukemia and hepatosplenic T-cell lymphoma, particularly when combined with other immunosuppressants .

Data Table: Summary of Clinical Applications

| Application | Indication | Combination Therapy |

|---|---|---|

| Acute Lymphoblastic Leukemia | Remission induction | Methotrexate |

| Acute Promyelocytic Leukemia | Treatment | Multi-drug regimens |

| Crohn's Disease | Maintenance therapy | Often combined with steroids |

| Ulcerative Colitis | Symptom control | Immunomodulators |

Analyse Biochimique

Biochemical Properties

Mercaptopurine plays a significant role in biochemical reactions. It is an analogue of the purine bases adenine and hypoxanthine . It interferes with nucleic acid synthesis by inhibiting purine metabolism, which is crucial for cell proliferation .

Cellular Effects

Mercaptopurine has profound effects on various types of cells and cellular processes. It is particularly active against human leukemias . It interferes with normal metabolic processes within cells, typically by combining with enzymes, to disrupt DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .

Molecular Mechanism

The mechanism of action of Mercaptopurine involves its conversion into thioguanine nucleotides (TGNs) which incorporate into DNA and RNA, inhibiting their synthesis and function . This leads to cell-cycle arrest and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mercaptopurine can change over time. For instance, the use of Mercaptopurine has been limited due to off-target effects such as myelotoxicity and hepatotoxicity . The use of allopurinol, a drug used to manage hyperuricemia, can alter Mercaptopurine metabolism to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN .

Dosage Effects in Animal Models

In animal models, the effects of Mercaptopurine vary with different dosages. A study on the toxicity of Mercaptopurine-conjugated chitosan nanoparticles in an animal model categorized both Mercaptopurine and the Mercaptopurine nanoparticles as category 4 (> 300–2000 mg/kg bw) according to the Globally Harmonized Classification System .

Metabolic Pathways

Mercaptopurine is involved in the purine salvage pathway, where it recycles hypoxanthine, inosine, and adenine as substrates to generate purine nucleotides .

Transport and Distribution

Mercaptopurine is transported and distributed within cells and tissues. A study showed that Mercaptopurine nanomedicines improved the oral bioavailability through multiple pathways, including active transport, paracellular transport, lymphatic delivery, and MRP4 transporter .

Subcellular Localization

The enzymes involved in the metabolism of Mercaptopurine, such as TPMT, are known to be present in the cytoplasm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Mercaptopurine hydrate can be synthesized through various methods. One common method involves the reaction of 4-amino-5-imidazolecarboxamide ribonucleotide (AICAR) with thiourea under acidic conditions to form this compound . Another method involves the cyclization of 5-amino-1H-imidazole-4-carboxamide with carbon disulfide and subsequent hydrolysis .

Industrial Production Methods

Industrial production of this compound hydrate often involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The compound is then purified through crystallization and other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

6-Mercaptopurine hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to thiouric acid by xanthine oxidase.

Methylation: It can be methylated to form 6-methylmercaptopurine.

Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Xanthine oxidase is commonly used for oxidation reactions.

Methylation: Methylating agents such as methyl iodide can be used.

Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

Thiouric acid: Formed by oxidation.

6-Methylmercaptopurine: Formed by methylation.

Various substituted derivatives: Formed by substitution reactions.

Comparaison Avec Des Composés Similaires

6-Mercaptopurine hydrate is similar to other purine analogs such as:

Thioguanine: Another purine analog used in the treatment of leukemia.

Azathioprine: A prodrug that is converted to this compound in the body and used as an immunosuppressant.

Uniqueness

This compound hydrate is unique in its specific inhibition of purine metabolism and its use in combination therapies for leukemia . Its hydrate form also offers improved solubility and stability compared to the anhydrous form .

Activité Biologique

6-Mercaptopurine monohydrate (6-MP) is a thiopurine derivative primarily used as an antineoplastic and immunosuppressive agent. Its biological activity stems from its role as an antimetabolite that interferes with nucleic acid synthesis, making it effective in the treatment of various types of leukemia, particularly acute lymphoblastic leukemia (ALL) in children. This article delves into the mechanisms of action, pharmacokinetics, therapeutic applications, and recent research findings related to 6-MP.

6-MP exerts its effects by mimicking purines, specifically adenine and guanine, which are essential for DNA and RNA synthesis. The drug is converted into thioinosinic acid (TIMP) through the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). TIMP subsequently inhibits several enzymes involved in purine metabolism:

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : This leads to decreased synthesis of guanine nucleotides.

- Inhibition of Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase : This enzyme is crucial for the de novo pathway of purine synthesis, further reducing nucleotide availability.

These actions culminate in impaired DNA replication and cell proliferation, particularly affecting rapidly dividing cells such as those found in tumors and the immune system .

Pharmacokinetics

The pharmacokinetic profile of 6-MP is characterized by:

- Absorption : The oral bioavailability averages around 50%, with significant interindividual variability .

- Distribution : The volume of distribution exceeds total body water, indicating extensive tissue penetration.

- Metabolism : Primarily hepatic, with degradation largely mediated by xanthine oxidase. Variants in the TPMT gene significantly influence metabolism rates and toxicity profiles .

- Half-Life : Exhibits a triphasic half-life with phases lasting approximately 45 minutes, 2.5 hours, and 10 hours .

Therapeutic Applications

6-MP is predominantly utilized in:

- Cancer Treatment : Effective against ALL and other hematological malignancies.

- Autoimmune Disorders : Employed as an immunosuppressant in conditions like Crohn's disease and ulcerative colitis.

Recent Research Findings

Recent studies have explored various aspects of 6-MP's biological activity:

- Inclusion Complexes :

- Pharmacogenomics :

- Antibacterial Activity :

Case Studies

Several case studies have illustrated the clinical implications of using 6-MP:

- A study involving pediatric patients with ALL demonstrated a significant response rate when treated with a regimen including 6-MP, reinforcing its role as a cornerstone in leukemia therapy.

- Another case highlighted the adverse effects associated with TPMT polymorphisms, prompting a shift towards personalized medicine strategies to mitigate risks while maximizing therapeutic efficacy.

Propriétés

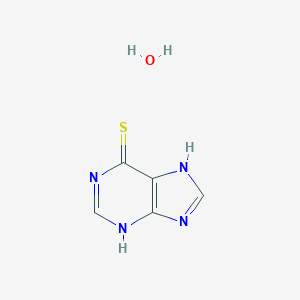

IUPAC Name |

3,7-dihydropurine-6-thione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFQYWAAEWLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S.H2O, C5H6N4OS | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-44-2 (Parent) | |

| Record name | Mercaptopurine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992) | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>25.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | SID57260342 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6112-76-1 | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Mercaptopurine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6112-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptopurine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-dihydro-6H-purine-6-thione hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCAPTOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WED276I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

586 °F (decomposes) (NTP, 1992) | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mercaptopurine (6-mercaptopurine) functions as a prodrug, requiring intracellular activation to its active metabolites, primarily thioguanine nucleotides (6-TGN) []. These metabolites inhibit several vital metabolic reactions involved in purine synthesis and incorporation into nucleic acids []. This ultimately disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like leukemia cells [, ].

A: While DNA incorporation of 6-thiodeoxyguanosine (dG) is considered a major mechanism, research suggests other cellular responses may be involved. These include DNA repair mechanisms, transcription control, cell cycle arrest, and apoptosis []. The complex interplay of these mechanisms contributes to mercaptopurine's overall cytotoxic effects.

A: The MMR system recognizes and repairs DNA damage. In the case of mercaptopurine, it attempts to repair DNA containing thioguanine mismatches. These futile repair attempts can trigger apoptosis, contributing to the drug's cytotoxicity. Studies using Msh2 knockout mice demonstrated attenuated hematopoietic toxicity compared to wild-type mice, highlighting the importance of MSH2, a key MMR protein, in mercaptopurine's action [].

ANone: Mercaptopurine (this compound) has the molecular formula C₅H₄N₄S and a molecular weight of 152.18 g/mol.

A: Yes, various spectroscopic techniques can be employed. For instance, UV irradiation of mercaptopurine and its metabolites generates free radicals detectable by Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin-trapping techniques []. This approach helps elucidate the photochemical behavior and potential for phototoxicity of mercaptopurine.

A: Mercaptopurine doesn't directly exhibit catalytic properties. Its activity relies on metabolic conversion by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) to form active metabolites [, ]. These metabolites then interfere with various enzymatic processes, leading to the desired therapeutic effects.

A: Studies investigated 9-aminomethyl-S6-acetyloxymethyl-6-mercaptopurine (9-AM-6-AOM-6-MP) prodrugs for topical delivery. The 9-aminomethyl group significantly improved solubility in isopropyl myristate (IPM) compared to 6-AOM-6-MP or 7-aminomethyl-6-MP prodrugs []. This modification enhanced the delivery of 6-MP through the skin, suggesting its potential for topical formulations.

A: Mercaptopurine undergoes complex biotransformation involving various enzymes, including thiopurine S-methyltransferase (TPMT) and xanthine oxidase [, , ]. These enzymes convert mercaptopurine into active metabolites (6-TGN) responsible for its therapeutic effects and inactive metabolites like 6-thiouric acid [, ].

A: TPMT activity displays significant interindividual variability, largely due to genetic polymorphisms [, , ]. Patients with low TPMT activity, particularly those homozygous for mutant TPMT alleles, are at increased risk of severe myelosuppression and toxicity when treated with standard mercaptopurine doses [, , ]. Therefore, TPMT activity assessment before and during therapy is crucial to guide dose individualization and minimize toxicity.

A: Allopurinol, a xanthine oxidase inhibitor, significantly impacts mercaptopurine metabolism. Concurrent administration increases mercaptopurine bioavailability by inhibiting its conversion to 6-thiouric acid. Consequently, the mercaptopurine dose needs to be reduced to 25% of the standard dose to prevent severe adverse effects like pancytopenia [, , ].

A: Allopurinol alters mercaptopurine's intestinal absorption by inhibiting its metabolism by xanthine oxidase in the gut []. This inhibition reduces the conversion of mercaptopurine to 6-thiouric acid, thereby increasing its absorption and bioavailability.

A: Numerous factors beyond TPMT genotype contribute to mercaptopurine disposition and therapeutic response. These include patient age, sex, renal function, concurrent medications like sulfasalazine (a TPMT inhibitor), and other enzymes involved in mercaptopurine metabolism, such as xanthine oxidase, hypoxanthine phosphoribosyltransferase, and inosine monophosphate dehydrogenase [, , ]. Close monitoring of leukocyte and platelet counts, along with thioguanine nucleotide concentrations, is essential for all patients receiving mercaptopurine to individualize dosing and optimize therapy.

A: Murine embryonic fibroblasts (MEFs) derived from Msh2 knockout mice exhibited greater sensitivity to mercaptopurine compared to MEFs from wild-type mice, as evidenced by lower IC50 values in cytotoxicity assays []. This finding further emphasizes the role of the MMR system in mediating mercaptopurine's cytotoxic effects.

A: Yes, several case reports describe mercaptopurine-induced fever as a hypersensitivity reaction in patients with acute lymphoblastic leukemia [, ]. Although the exact mechanism remains unknown, it likely involves allergic processes. Discontinuation of mercaptopurine typically resolves the fever.

A: Although mercaptopurine remains a cornerstone of leukemia treatment, resistance remains a challenge. Research suggests that variations in MSH2 protein levels, a crucial component of the MMR system, may contribute to mercaptopurine resistance []. Lower MSH2 levels could potentially lead to decreased sensitivity to the drug.

A: Mercaptopurine can cause myelosuppression, a serious adverse effect characterized by a decrease in blood cell production [, , ]. This can manifest as neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells), increasing the risk of infections, bleeding, and fatigue.

A: Yes, mercaptopurine has been associated with hepatotoxicity, which can range from mild liver enzyme elevations to severe, potentially fatal liver damage []. Careful monitoring of liver function tests is essential during therapy.

A: Mercaptopurine has been linked to acute pancreatitis, a serious inflammation of the pancreas []. This adverse event necessitates immediate discontinuation of the drug and consideration of alternative therapies.

A: Research explored the potential of topical mercaptopurine delivery using prodrugs like 9-AM-6-AOM-6-MP. These prodrugs demonstrated improved skin penetration and delivery of mercaptopurine compared to the parent compound [], suggesting potential for topical applications.

A: Measuring TPMT enzyme activity in red blood cells before initiating mercaptopurine therapy can identify individuals with low activity who are at increased risk of severe myelosuppression [, , ]. Genotyping for TPMT polymorphisms provides a more precise assessment of TPMT activity and allows for preemptive dose adjustments [, ].

A: Research suggests a correlation between red blood cell 6-thioguanine nucleotide concentrations, a major metabolite of mercaptopurine, and the degree of neutropenia (low neutrophil count) in children with leukemia []. This finding indicates that monitoring 6-thioguanine nucleotide levels could potentially guide dose adjustments and minimize toxicity.

A: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly employed technique to quantify mercaptopurine, thioguanine, and methylmercaptopurine nucleosides and nucleotides in biological samples like leukemic lymphoblasts []. This method allows for sensitive and specific measurement of these metabolites, contributing to a better understanding of mercaptopurine's pharmacokinetics.

A: Initial research on mercaptopurine in the 1950s focused on its potential as a purine antagonist to inhibit tumor growth []. Early studies demonstrated its effectiveness against Sarcoma 180 and Adenocarcinoma 755 in mice, paving the way for its clinical development.

A: Understanding the intricate interplay between mercaptopurine's metabolism, DNA incorporation, and cellular responses like DNA repair and apoptosis has broadened our knowledge of cancer cell biology and potential therapeutic targets [, , ]. This knowledge contributes to the development of new anticancer agents and strategies to overcome drug resistance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.